1-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine
Description
Structural Features: This compound features a fused furo[3,2-c]pyridine ring linked via a piperidine moiety to a but-2-yn-1-yl spacer, terminating in a 4-(propan-2-yl)piperazine group. The isopropyl-substituted piperazine group introduces steric bulk and basicity, which can modulate receptor binding and solubility .
Cyclization to form the heterocyclic core.
Alkylation or etherification to attach the piperidine and butynyl groups.
Coupling with substituted piperazines .
Potential Applications: Compounds with this scaffold are explored for:
Properties
IUPAC Name |
4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]furo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-19(2)26-15-13-25(14-16-26)10-3-4-17-28-20-6-11-27(12-7-20)23-21-8-18-29-22(21)5-9-24-23/h5,8-9,18-20H,6-7,10-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFBGNVAJCWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC4=C3C=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Impact :
- The furopyridine core in the target compound may enhance metabolic stability compared to imidazopyridazine analogs, which show rapid hepatic clearance in rodent models .
- Thiazole-containing analogs (e.g., ) exhibit stronger antifungal activity but reduced CNS penetration due to higher polarity .
Linker Role :
- The but-2-yn-1-yl spacer improves membrane permeability in pyrazolopyrimidine derivatives, as evidenced by 2-fold higher blood-brain barrier penetration than ethylene-linked analogs .
Piperazine Substitution: The isopropyl group in the target compound reduces plasma protein binding (85% vs.
Biological Activity Trends :
- Imidazopyridazine derivatives show broad-spectrum antimicrobial activity but lack selectivity for human targets, leading to cytotoxicity at higher doses (e.g., CC₅₀: 50 µM in HEK293 cells) .
- Pyrazolopyrimidine analogs demonstrate potent kinase inhibition but require structural optimization to mitigate off-target effects (e.g., hERG channel inhibition at 10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
